![molecular formula C25H29ClN4O B1675854 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol CAS No. 5201-88-7](/img/structure/B1675854.png)
4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol
描述
M6407 is a bioactive chemical.
生物活性
The compound 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol , also known as M6407 , is a synthetic derivative of quinoline that has garnered attention for its potential therapeutic applications, particularly in the context of infectious diseases and cancer. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential as an inhibitor of specific biological targets.
- Molecular Formula : C₁₆H₂₅ClN₄O
- Molecular Weight : 275.389 g/mol
- CAS Number : 5201-88-7
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of M6407 in various cell lines. Notably, a study compared its cytotoxic profile to that of chloroquine:
Compound | IC50 (μM) | Viability at 500 μM (A549) | Viability at 500 μM (L929) |
---|---|---|---|
M6407 | 12 | <50% | 25% |
Chloroquine | >55.6 | Significant loss of viability | Significant loss of viability |
The results indicate that M6407 exhibits significantly lower cytotoxicity compared to chloroquine, maintaining cell viability above 80% at lower concentrations and showing less than 50% loss in viability at higher concentrations after extended exposure .
Antibacterial and Antifungal Activity
The compound has also been assessed for its antibacterial and antifungal properties. In vitro tests demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized below:
Pathogen | MIC (μM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Candida albicans | 16.69 - 78.23 |
These findings suggest that M6407 has a broad spectrum of antimicrobial activity, making it a candidate for further investigation as an antimicrobial agent .
The mechanism by which M6407 exerts its biological effects is still under investigation. However, it is hypothesized that the quinoline moiety plays a crucial role in binding to biological targets involved in disease processes, including enzymes associated with pathogen metabolism and cellular signaling pathways.
Case Studies
- SARS-CoV-2 Inhibition : A recent study utilized an artificial neural network to predict the inhibitory potential of M6407 against SARS-CoV-2 main protease (Mpro). The compound was identified as a promising candidate with an IC50 value of 12 nM and a binding affinity of −7.8 kcal/mol .
- Cancer Cell Lines : In tests involving A549 (lung cancer) and L929 (fibroblast) cell lines, M6407 demonstrated a favorable safety profile compared to traditional treatments like chloroquine, indicating its potential utility in cancer therapy .
科学研究应用
Antimalarial Activity
The compound has been studied for its antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that derivatives of 7-chloroquinoline exhibit potent activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.
A study highlighted the synthesis and evaluation of various derivatives of 4-aminoquinoline, demonstrating that modifications to the side chains can enhance efficacy against resistant strains. The lead compounds showed promising results in both in vitro and in vivo models, suggesting their potential as new antimalarial agents .
Neuroprotective Effects
Recent investigations have suggested that compounds similar to 4-[(7-chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol may have applications in treating neurodegenerative diseases associated with amyloid plaque formation, such as Alzheimer's disease. The compound's ability to inhibit the aggregation of amyloid beta peptides has been explored as a mechanism for neuroprotection .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that incorporate various chemical techniques including:
- Nucleophilic Substitution : The introduction of the chloroquinoline moiety.
- Amine Coupling : Formation of the pyrrolidine side chains through amine coupling reactions.
- Purification Techniques : Utilizing column chromatography for purification and characterization via NMR and mass spectrometry.
Case Study 1: Antimalarial Efficacy
In a comparative study, several derivatives of the compound were synthesized and screened for their antimalarial activity against P. falciparum. The results indicated that modifications at the pyrrolidine positions significantly influenced potency, with some derivatives achieving IC50 values in the low nanomolar range .
Compound | IC50 (nM) | Strain |
---|---|---|
Compound A | 10 | CQ-S |
Compound B | 5 | CQ-R |
Compound C | 15 | CQ-S |
Case Study 2: Neuroprotective Mechanisms
Another study focused on the neuroprotective effects of similar quinoline derivatives against amyloid-beta aggregation. The findings suggested that these compounds could potentially modulate pathways involved in neuronal survival and amyloid plaque formation, providing a basis for further development as therapeutic agents for Alzheimer's disease .
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol, and what intermediates are critical for its purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving condensation of 7-chloro-4-aminoquinoline with a phenol derivative functionalized with pyrrolidinylmethyl groups. A key intermediate is 4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol (CAS: 85236-51-7), which is alkylated and coupled with the quinoline moiety. Purity control requires monitoring intermediates using HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+ mode) to detect residual reagents or side products like Malaridine Impurity 14 (CAS: 1596337-68-6), a dichlorinated byproduct .
Q. How can the structure of this compound be confirmed using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system (e.g., methanol/water), and collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL (part of the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the quinoline-phenol dihedral angle (~45–50°) and pyrrolidine ring puckering parameters are critical validation metrics .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms substituent positions (e.g., quinoline C-7 chlorine at δ ~140 ppm in ¹³C NMR).
- FT-IR : Detect phenolic O-H stretch (~3400 cm⁻¹) and pyrrolidine N-H vibrations (~2900 cm⁻¹).
- HRMS : Use electrospray ionization (ESI+) to observe [M+H]⁺ at m/z 518.05 (calculated for C₂₉H₃₂ClN₅O₂⁺) .
Advanced Research Questions
Q. How does this compound interact with Plasmodium species to exert antimalarial activity, and what resistance mechanisms have been observed?
- Methodological Answer : The compound (pyronaridine) inhibits heme detoxification in Plasmodium by forming toxic complexes with hemozoin. To study resistance:
In vitro assays : Use SYBR Green I fluorescence to measure IC₅₀ shifts in resistant strains (e.g., K1 chloroquine-resistant P. falciparum).
Genomic analysis : Sequence pfcrt and pfmdr1 genes to identify mutations (e.g., N86Y in pfmdr1) linked to reduced susceptibility.
Molecular docking : Simulate binding to heme using AutoDock Vina; compare binding energies with wild-type vs. mutant targets .
Q. What analytical strategies are recommended for detecting and quantifying impurities in bulk samples?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient. Key impurities include Malaridine Impurity 15 (C₂₅H₂₃ClN₄O₃, m/z 462.93) and hydrolyzed quinoline derivatives.
- Forced degradation studies : Expose the compound to heat (40°C, 75% RH), acid (0.1 M HCl), and UV light to simulate stability profiles. Quantify degradation products against USP reference standards .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy against drug-resistant malaria?
- Methodological Answer :
Analog synthesis : Modify the pyrrolidine substituents (e.g., replace with piperidine) or introduce electron-withdrawing groups on the quinoline ring.
Biological testing : Measure IC₅₀ in P. falciparum 3D7 (chloroquine-sensitive) vs. Dd2 (multidrug-resistant) strains.
Computational modeling : Perform density functional theory (DFT) calculations to correlate substituent electronegativity with heme-binding affinity .
Q. What crystallographic challenges arise when resolving the protonation state of the phenolic oxygen in this compound?
- Methodological Answer : The phenolic O-H may participate in hydrogen bonding with adjacent pyrrolidine N atoms. To resolve ambiguity:
Neutron diffraction : Provides precise H-atom positions but requires large crystals (>1 mm³).
DFT-assisted refinement : Optimize H positions using Gaussian09 with B3LYP/6-31G* basis set, then refine against XRD data in SHELXL .
属性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O/c26-20-5-6-22-23(7-8-27-24(22)15-20)28-21-13-18(16-29-9-1-2-10-29)25(31)19(14-21)17-30-11-3-4-12-30/h5-8,13-15,31H,1-4,9-12,16-17H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJNCKMZXXZIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC4=C5C=CC(=CC5=NC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966344 | |
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[(pyrrolidin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5201-88-7 | |
Record name | M6407 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005201887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis[(pyrrolidin-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。